Phenylglycinol-Based Chiral Auxiliary Outperforms Evans and Pseudoephedrine Auxiliaries in Epoxidation and Aziridination Stereoselectivity
In ammonium ylide-mediated asymmetric epoxidation and aziridination reactions, phenylglycinol as a chiral auxiliary was found to be superior to both Evans and pseudoephedrine-based auxiliaries, resulting in good to excellent stereoselectivities in both reaction types [1]. This represents a direct head-to-head comparison of chiral auxiliary performance in the same reaction system.
| Evidence Dimension | Stereoselectivity in asymmetric epoxidation and aziridination |
|---|---|
| Target Compound Data | Good to excellent stereoselectivities |
| Comparator Or Baseline | Evans auxiliary and pseudoephedrine-based auxiliaries |
| Quantified Difference | Superior stereoselectivity (exact numerical comparison not provided in available source; the qualitative comparative superiority is explicitly stated based on experimental evaluation) |
| Conditions | Ammonium ylide-mediated reactions; amide-stabilized ammonium ylide precursors reacted with aldehydes or imines |
Why This Matters
For researchers performing asymmetric epoxidation or aziridination, selecting (-)-phenylglycinol as the chiral auxiliary yields superior stereochemical control compared to commonly used alternative auxiliaries, directly impacting product enantiopurity and synthetic efficiency.
- [1] ScienceOpen. (2014). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Abstract states: 'The use of phenylglycinol as the chiral auxiliary was found to be superior to Evans or pseudoephedrine-based auxiliaries resulting in good to excellent stereoselectivities in both, epoxidation and aziridination reactions.' View Source
